4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide
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Overview
Description
4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to the benzene ring and a pyridine ring attached via an ethyl chain to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 4-amino-N-[2-(pyridin-4-yl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 2-(pyridin-4-yl)ethylamine.
Scientific Research Applications
4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyridine ring may facilitate binding to specific enzymes or receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:
4-nitro-N-[2-(pyridin-2-yl)ethyl]benzamide: Similar structure but with the pyridine ring attached at the 2-position, which may result in different biological activities and binding affinities.
4-amino-N-[2-(pyridin-4-yl)ethyl]benzamide:
N-[2-(pyridin-4-yl)ethyl]benzamide: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-nitro-N-(2-pyridin-4-ylethyl)benzamide |
InChI |
InChI=1S/C14H13N3O3/c18-14(12-1-3-13(4-2-12)17(19)20)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |
InChI Key |
FJJMKCXOAHZIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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